Kukoamine A-d8 (dihydrochloride)
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Overview
Description
Kukoamine A-d8 (dihydrochloride) is a deuterium-labeled derivative of Kukoamine A, a naturally occurring spermine alkaloid. Kukoamine A is known for its various pharmacological properties, including antihypertensive, anti-inflammatory, and antioxidant activities . The deuterium labeling in Kukoamine A-d8 enhances its stability and allows for its use in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kukoamine A-d8 (dihydrochloride) involves the deuteration of Kukoamine A. The process typically starts with the preparation of Kukoamine A, which is synthesized through a multi-step process. The initial step involves the reaction of spermine with formaldehyde to form terminal cyclic-secondary amines. These amines then react with 3,4-dimethoxycinnamoyl chloride to form an intermediate compound. This intermediate undergoes a Knoevenagel reaction to form dicaffeoylspermine, which is subsequently reduced to Kukoamine A .
For the deuteration process, deuterium oxide (D2O) is used to replace the hydrogen atoms in Kukoamine A, resulting in the formation of Kukoamine A-d8. The final product is then converted to its dihydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of Kukoamine A-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of commercial reagents and ambient reaction conditions to achieve high yields with minimal purification efforts . The deuteration step is carefully controlled to ensure the incorporation of deuterium atoms, enhancing the compound’s stability and efficacy in research applications .
Chemical Reactions Analysis
Types of Reactions
Kukoamine A-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kukoamine A-d8, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Kukoamine A-d8 (dihydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Kukoamine A-d8 (dihydrochloride) exerts its effects through several molecular targets and pathways:
Inhibition of Trypanothione Reductase: The compound acts as a potent inhibitor of trypanothione reductase, an enzyme crucial for the survival of certain parasites.
Neuroprotective Effects: It protects against NMDA-induced neurotoxicity by down-regulating GluN2B-containing NMDA receptors and phosphorylating the PI3K/Akt/GSK-3β signaling pathway.
Anti-Inflammatory and Antioxidant Activities: The compound reduces oxidative stress and inflammation by modulating the expression of various cytokines and enzymes.
Comparison with Similar Compounds
Kukoamine A-d8 (dihydrochloride) can be compared with other similar compounds, such as:
Kukoamine B: Another naturally occurring spermine alkaloid with similar antioxidant and cytoprotective effects.
The uniqueness of Kukoamine A-d8 lies in its deuterium labeling, which enhances its stability and efficacy in various research applications .
Properties
Molecular Formula |
C28H44Cl2N4O6 |
---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[3-[[1,1,2,2,3,3,4,4-octadeuterio-4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butyl]amino]propyl]propanamide;dihydrochloride |
InChI |
InChI=1S/C28H42N4O6.2ClH/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22;;/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38);2*1H/i1D2,2D2,13D2,14D2;; |
InChI Key |
HBTFLNFDZKITRE-JRDXKIQOSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCNC(=O)CCC1=CC(=C(C=C1)O)O)C([2H])([2H])NCCCNC(=O)CCC2=CC(=C(C=C2)O)O.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O.Cl.Cl |
Origin of Product |
United States |
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